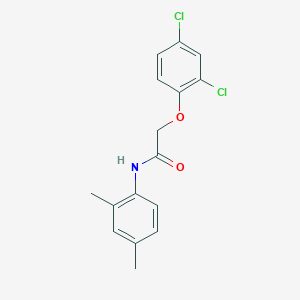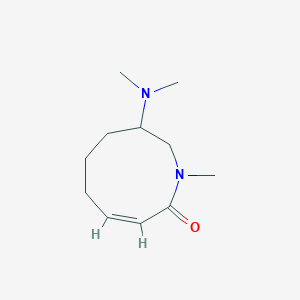
3-(5-(4-Bromophenyl)-2-furyl)-N-(4-methoxybenzyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-(4-Bromophenyl)-2-furyl)-N-(4-methoxybenzyl)propanamide is an organic compound that features a bromophenyl group, a furan ring, and a methoxybenzyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(4-bromophenyl)-2-furyl)-N-(4-methoxybenzyl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromophenyl group: This step often involves a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Attachment of the methoxybenzyl group: This can be done through a nucleophilic substitution reaction where the methoxybenzyl group is introduced using a suitable nucleophile.
Formation of the propanamide: The final step involves the formation of the amide bond, typically through a condensation reaction between an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
3-(5-(4-Bromophenyl)-2-furyl)-N-(4-methoxybenzyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring and methoxybenzyl group can be oxidized under appropriate conditions.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH₄).
Substitution: Common nucleophiles include amines (R-NH₂) and thiols (R-SH), often used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Oxidized derivatives of the furan ring and methoxybenzyl group.
Reduction: Phenyl derivatives of the compound.
Substitution: Substituted derivatives where the bromine atom is replaced by other functional groups.
科学的研究の応用
3-(5-(4-Bromophenyl)-2-furyl)-N-(4-methoxybenzyl)propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 3-(5-(4-bromophenyl)-2-furyl)-N-(4-methoxybenzyl)propanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
類似化合物との比較
Similar Compounds
- 3-(5-(4-Chlorophenyl)-2-furyl)-N-(4-methoxybenzyl)propanamide
- 3-(5-(4-Methylphenyl)-2-furyl)-N-(4-methoxybenzyl)propanamide
- 3-(5-(4-Fluorophenyl)-2-furyl)-N-(4-methoxybenzyl)propanamide
Uniqueness
3-(5-(4-Bromophenyl)-2-furyl)-N-(4-methoxybenzyl)propanamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. The bromine atom can participate in halogen bonding and can be a site for further functionalization through substitution reactions.
特性
CAS番号 |
853331-12-1 |
|---|---|
分子式 |
C21H20BrNO3 |
分子量 |
414.3 g/mol |
IUPAC名 |
3-[5-(4-bromophenyl)furan-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide |
InChI |
InChI=1S/C21H20BrNO3/c1-25-18-8-2-15(3-9-18)14-23-21(24)13-11-19-10-12-20(26-19)16-4-6-17(22)7-5-16/h2-10,12H,11,13-14H2,1H3,(H,23,24) |
InChIキー |
BCSMPFFQZHRQIL-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CNC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![[26-[[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]amino]-26-oxohexacosyl] (Z)-15,15,16,16,17,17,18,18,18-nonadeuteriooctadec-9-enoate](/img/structure/B11940970.png)

![1-[2-(Hydroxymethyl)phenyl]cyclohexanol](/img/structure/B11940976.png)


![14-phenyl-11-(4-phenylbenzoyl)-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B11941017.png)
